Menthol
Overview
Description
(+)-Neomenthol: is a naturally occurring organic compound that belongs to the class of monoterpenes. It is one of the stereoisomers of this compound, which is widely known for its cooling sensation and minty aroma. (+)-Neothis compound is found in various essential oils, including peppermint and spearmint, and is used in a variety of applications ranging from flavoring agents to medicinal products.
Mechanism of Action
Target of Action
Menthol primarily targets the cold-sensitive TRPM8 receptors in the skin . These receptors are known to mediate the cooling actions of this compound . This compound also interacts with other types of ligand and voltage-gated ion channels .
Mode of Action
This compound, after topical application, causes a feeling of coolness due to stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . It may also yield analgesic properties via kappa-opioid receptor agonism . This compound can significantly influence the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels .
Biochemical Pathways
This compound is known to affect various biochemical pathways. It has been shown to suppress high K+ -elicited and electrically stimulated contractile responses in atrial and papillary muscles and in ileum . It also influences the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels .
Pharmacokinetics
This compound is rapidly absorbed, with peak concentrations reached within 1 hour after administration . Approximately 70% of the administered L-menthol and its metabolites are excreted in the urine . This compound significantly decreases nicotine’s clearance and increases its AUC .
Result of Action
This compound mediates anesthetic properties and anti-irritating properties locally, thus it is widely used to relieve minor throat irritations . It also has antioxidant, anti-inflammatory, and analgesic effects . This compound increases ER-mito contact points, causes mitochondrial morphological changes, and increases mitochondrial ATP, cardiolipin, mitochondrial ROS and reduces mitochondrial membrane potential (ΔΨm) .
Action Environment
The biosynthesis and yield of essential oils like this compound are regulated by various environmental factors like light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These environmental factors also have significant impact on the chemical nature and stability of essential oil components .
Biochemical Analysis
Biochemical Properties
Menthol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to decrease the influx of Ca2+ via dihydropyridine-sensitive L-type VGCCs .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in ways that are still being studied. It is known to interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Neomenthol can be achieved through several methods. One common approach involves the hydrogenation of pulegone, a naturally occurring ketone found in essential oils. The hydrogenation process typically uses a catalyst such as palladium on carbon under mild conditions to yield (+)-Neothis compound.
Industrial Production Methods: Industrial production of (+)-Neothis compound often involves the extraction and purification from natural sources such as peppermint oil. The essential oil is subjected to fractional distillation to isolate the desired compound. Additionally, synthetic methods involving the hydrogenation of pulegone or other related compounds are employed on a larger scale to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (+)-Neomenthol can undergo oxidation reactions to form neomenthone, a ketone derivative. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: The reduction of neomenthone back to (+)-Neothis compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: (+)-Neothis compound can participate in substitution reactions, particularly with halogens. For example, chlorination of (+)-Neothis compound can yield chlorothis compound derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens such as chlorine and bromine under controlled conditions.
Major Products Formed:
Oxidation: Neomenthone.
Reduction: (+)-Neothis compound.
Substitution: Chlorothis compound, bromothis compound derivatives.
Scientific Research Applications
Chemistry: In chemistry, (+)-Neomenthol is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the production of enantiomerically pure compounds.
Biology: In biological research, (+)-Neothis compound is studied for its effects on various biological systems. It has been shown to interact with ion channels and receptors, making it a subject of interest in neurobiology and pharmacology.
Medicine: Medically, (+)-Neothis compound is used in topical formulations for its analgesic and anti-inflammatory properties. It is commonly found in products designed to relieve muscle pain, headaches, and minor skin irritations.
Industry: In the industrial sector, (+)-Neothis compound is used as a flavoring agent in food and beverages, as well as in the production of cosmetics and personal care products. Its pleasant aroma and cooling sensation make it a popular ingredient in a wide range of consumer goods.
Comparison with Similar Compounds
(-)-Menthol: The most common stereoisomer of menthol, known for its strong cooling sensation and widespread use in medicinal and consumer products.
(+)-Isothis compound: Another stereoisomer of this compound with similar properties but different spatial arrangement of atoms.
Neomenthone: The oxidized form of (+)-Neothis compound, used in flavoring and fragrance applications.
Uniqueness: (+)-Neothis compound is unique in its specific stereochemistry, which imparts distinct sensory and biological properties. Compared to (-)-Menthol, (+)-Neothis compound has a slightly different cooling effect and interacts differently with biological receptors, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-UTLUCORTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044326, DTXSID20883998 | |
Record name | d-Neomenthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |
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Record name | dl-Neomenthol | |
Source | EPA DSSTox | |
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Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
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Record name | Menthol | |
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Record name | (+)-Neomenthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
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Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | d-neo-Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg | |
Record name | D,L-MENTHOL | |
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Record name | (+)-Neomenthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
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Flash Point |
196 °F (NTP, 1992) | |
Record name | D,L-MENTHOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
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Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | d-neo-Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°) | |
Record name | D,L-MENTHOL | |
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Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | d-neo-Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | D,L-MENTHOL | |
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Vapor Pressure |
1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
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CAS No. |
89-78-1, 2216-52-6, 3623-51-6, 491-01-0 | |
Record name | D,L-MENTHOL | |
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Record name | (+)-Neomenthol | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)- | |
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Record name | d-Neomenthol | |
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Record name | dl-Neomenthol | |
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Record name | Menthol | |
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Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Neomenthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOMENTHOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89S3KO7RR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NEOMENTHOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RE7MA7PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (+)-Neomenthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °F (NTP, 1992), -22 °C | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (+)-Neomenthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.